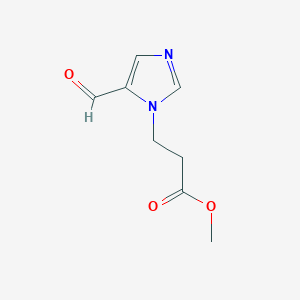

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 3-(5-formylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-6-9-4-7(10)5-11/h4-6H,2-3H2,1H3 |

InChI Key |

PGPKTTNCCONVRK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=NC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Sequential N1-Alkylation and C5-Formylation

This method prioritizes alkylation before formylation to avoid handling unstable intermediates.

Procedure :

-

Alkylation of 1H-imidazole :

-

Vilsmeier-Haack Formylation :

Optimization :

Cyclocondensation Routes

De Novo Imidazole Ring Synthesis

Building the imidazole ring with pre-installed functional groups avoids post-modification challenges.

Procedure :

-

Condensation of glyoxal, ammonium acetate, and methyl 3-aminopropanoate :

-

Heat equimolar reagents in acetic acid at 100°C for 6 hours to form methyl 3-(imidazol-1-yl)propanoate.

-

-

Oxidative Formylation :

Advantages :

-

Avoids regioselectivity issues by embedding the formyl group during ring formation.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Carbonylation

This method leverages metal catalysts to introduce the formyl group post-alkylation.

Procedure :

-

Alkylation : As described in Section 3.1.

-

Halogenation at C5 :

-

Brominate methyl 3-(1H-imidazol-1-yl)propanoate using NBS (N-bromosuccinimide) in CCl4.

-

-

Carbonylation :

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion and reductive elimination yields the formyl group.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | Lithiation + Alkylation | 40–55% | Minimal steps | Low intermediate stability |

| Tandem Alkylation-Formylation | Vilsmeier-Haack post-alkylation | 30–45% | Avoids unstable intermediates | Poor regioselectivity |

| Cyclocondensation | Ring synthesis + Oxidation | 50% | Embedded functionality | Multi-step, moderate yield |

| Pd-Catalyzed Carbonylation | Bromination + Carbonylation | 60% | High selectivity | Costly catalysts, specialized setup |

Chemical Reactions Analysis

Oxidation: The formyl group can undergo oxidation to a carboxylic acid.

Reduction: Reduction of the formyl group can yield the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for esterification), and oxidizing agents (e.g., chromic acid) are commonly used.

Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate and its derivatives have been investigated for their potential as pharmaceutical agents. The imidazole ring is a common motif in many biologically active compounds, particularly those targeting various enzymes and receptors.

Aldosterone Synthase Inhibition

One of the primary applications of this compound derivatives is their use as aldosterone synthase inhibitors. These compounds are being researched for treating conditions such as hypertension, congestive heart failure, and hyperaldosteronism. The inhibition of aldosterone synthase can help regulate blood pressure and fluid balance in patients suffering from these conditions .

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The structure of the compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death .

Synthetic Applications

This compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows for further derivatization, which can lead to the synthesis of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized to create a variety of derivatives that may possess enhanced biological activities or novel properties. For instance, it can be reacted with different nucleophiles to yield various functionalized imidazole derivatives, which are useful in drug discovery and development .

Peptide Linker Development

In the context of developing fluorescent ligands for receptors, this compound can be incorporated into peptide linkers. This application is significant in the field of molecular imaging and diagnostics, where high-affinity ligands are required for effective targeting of specific biological markers .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both medicinal and synthetic chemistry.

Case Study: Aldosterone Synthase Inhibitors

A study focused on synthesizing a series of N-benzyl imidazole derivatives, including this compound, demonstrated their effectiveness as selective aldosterone synthase inhibitors. This research provided insights into the structure-activity relationship (SAR), emphasizing how modifications to the imidazole ring can enhance inhibitory potency against aldosterone synthase .

Case Study: Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of various imidazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting potential therapeutic applications in treating bacterial infections .

Data Tables

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the imidazole ring and side-chain modifications (Table 1):

Table 1: Structural Comparison of Imidazole-Based Esters

Physicochemical and Reactivity Trends

Electron-Withdrawing vs. Electron-Donating Groups :

- The 5-formyl group in the target compound is strongly electron-withdrawing, likely increasing reactivity in cross-coupling or Schiff base formation compared to 5-methyl (electron-donating) analogs .

- Nitro and CF₃ groups () further enhance stability and metabolic resistance, making them suitable for agrochemical or antimicrobial applications .

- Hydroxymethyl and tetrazole moieties () enhance hydrogen-bonding capacity, critical for receptor-ligand interactions in drug design .

Biological Activity

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound contains an imidazole ring, a five-membered heterocyclic structure known for its diverse biological properties. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological molecules. These interactions can involve:

- Enzyme Inhibition : Compounds can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : They may bind to receptors, modulating signaling pathways.

- Cellular Interference : They can disrupt cellular processes, leading to altered cell function or death.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For example, a study highlighted the efficacy of imidazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain imidazole compounds could inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy . This pathway's inhibition allows for enhanced immune response against tumors.

Anti-inflammatory Effects

Imidazole derivatives have also shown anti-inflammatory activity. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in conditions characterized by inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study 1: Anticancer Activity

In a study focused on the anticancer effects of imidazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several imidazole derivatives, including this compound. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

Q & A

Basic Research Question

- Methodological Answer :

Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., methanol vs. DMF), temperature (25–80°C), and stoichiometry of reagents. For example, demonstrates that Schiff base formation in imidazole derivatives can be enhanced using acetic acid as a catalyst in methanol under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

What advanced techniques resolve ambiguities in the crystal structure determination of this compound?

Advanced Research Question

- Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. Challenges include low data-to-parameter ratios (<10:1) and twinning, which can be mitigated by high-resolution data collection (Mo/Kα radiation, λ = 0.71073 Å) and iterative refinement of anisotropic displacement parameters. highlights the importance of validating hydrogen bonding and torsion angles using SHELXPRO for macromolecular interfaces. For disordered regions, Fourier difference maps and occupancy refinement are essential .

How can Density Functional Theory (DFT) studies predict the reactivity of the formyl group in this compound?

Advanced Research Question

- Methodological Answer :

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties like frontier molecular orbitals (FMOs) and electrostatic potential surfaces. utilized DFT to analyze nucleophilic attack susceptibility at the formyl carbon, correlating with experimental reactivity in Schiff base formation. Solvent effects (PCM model) and transition-state optimization (QST3) further refine predictions of reaction pathways .

What strategies address contradictions in biological activity data for imidazole derivatives like this compound?

Advanced Research Question

- Methodological Answer :

Discrepancies in bioassay results (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or compound stability. recommends radioligand binding assays with rigorous controls (e.g., negative controls for non-specific binding) and triplicate measurements. Statistical validation (ANOVA, p < 0.05) and orthogonal assays (e.g., fluorescence polarization) confirm target specificity. Stability studies (HPLC-MS) ensure compound integrity during testing .

Which NMR techniques elucidate conformational dynamics of this compound in solution?

Basic Research Question

- Methodological Answer :

1D - and -NMR identify functional groups (e.g., formyl proton at δ 9.8–10.2 ppm). Advanced 2D techniques (COSY, HSQC, NOESY) resolve spatial proximity and coupling constants. For example, used -NMR (DMSO-d₆) to assign imidazole ring protons (δ 7.4–8.1 ppm) and NOESY to confirm intramolecular hydrogen bonding between the formyl group and ester oxygen .

How can reaction mechanisms involving this compound be validated experimentally and computationally?

Advanced Research Question

- Methodological Answer :

Isotopic labeling (e.g., -formyl group) tracks reaction intermediates via NMR or MS. Computational mechanistic studies (Gaussian 09, transition-state theory) simulate energy profiles for proposed pathways. combined experimental kinetics (UV-Vis monitoring) with DFT to validate a two-step nucleophilic addition-elimination mechanism. Freeze-quench EPR may detect radical intermediates in oxidation reactions .

What analytical methods quantify trace impurities in synthesized this compound?

Basic Research Question

- Methodological Answer :

High-resolution LC-MS (ESI+/−) identifies byproducts (e.g., unreacted precursors or hydrolysis products). employed reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (254 nm). Quantitation via external calibration curves (R² > 0.99) ensures <0.5% impurity thresholds. Stability-indicating methods (stress testing under heat/light/humidity) validate robustness .

How do steric and electronic effects influence the regioselectivity of reactions at the imidazole ring?

Advanced Research Question

- Methodological Answer :

Substituent effects are probed via Hammett plots (σ values) and X-ray crystallography. observed that electron-withdrawing groups (e.g., nitro) at C5 direct electrophilic substitution to C4. Steric maps (Mercury software) from SCXRD data reveal accessibility of reactive sites. Kinetic isotope effects (KIE) further differentiate electronic vs. steric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.